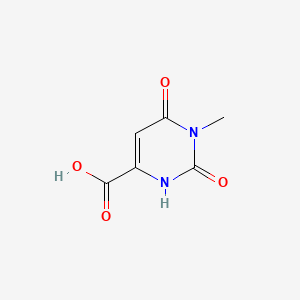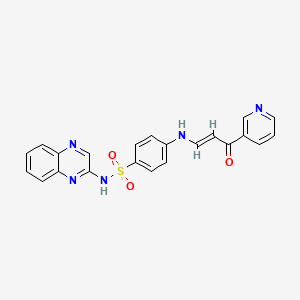
N,N'-bis(3-phenylpropyl)butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(3-phenylpropyl)butanediamide is a fatty amide.
Wissenschaftliche Forschungsanwendungen
1. Anion Recognition and Binding
N,N'-bis(3-phenylpropyl)butanediamide derivatives have shown promise in anion recognition studies. N,N′-diarylalkanediamides, closely related compounds, were synthesized from aliphatic dicarboxylic acids and studied for their anion binding capabilities in solvents like DMSO and acetonitrile. These studies, focusing on selective fluoride recognition by similar compounds, are significant for developing new sensors and recognition systems (Wagner-Wysiecka & Łukasik, 2012).
2. Coordination Polymers and Metal Ion Interactions
Research on coordination polymers using similar compounds as ligands provides insight into metal ion interactions and structural versatility. A study using bis(3-pyridyl)butanediamide with metal ions like Cu(II) and Cd(II) revealed how such ligands can influence the formation of one-dimensional and two-dimensional networks, emphasizing the potential of these compounds in material science (Suman et al., 2014).
3. Synthesis of Novel Compounds and Their Applications
The versatility of N,N'-bis(3-phenylpropyl)butanediamide derivatives extends to the synthesis of novel compounds with potential applications. For instance, the synthesis of metal complexes with 2-Phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide ligand demonstrated its role in creating compounds with enhanced antifungal activity, highlighting its potential in medicinal chemistry and drug design (Shiekh et al., 2014).
4. Self-Assembly in Supramolecular Chemistry
The self-assembly properties of compounds related to N,N'-bis(3-phenylpropyl)butanediamide are also of interest. For example, bis(imidazolium) cations based on butanediamide structures have been shown to form [2]pseudorotaxanes with pillar[5]arene, indicating potential applications in the design of molecular machines and dynamic systems (Li et al., 2010).
Eigenschaften
Produktname |
N,N'-bis(3-phenylpropyl)butanediamide |
|---|---|
Molekularformel |
C22H28N2O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
N,N'-bis(3-phenylpropyl)butanediamide |
InChI |
InChI=1S/C22H28N2O2/c25-21(23-17-7-13-19-9-3-1-4-10-19)15-16-22(26)24-18-8-14-20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2,(H,23,25)(H,24,26) |
InChI-Schlüssel |
WSBDCQQEFPJAKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCC(=O)NCCCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCC(=O)NCCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[[1-(2-Methoxy-5-methylphenyl)-5-tetrazolyl]thio]methyl]-1,3-benzothiazole](/img/structure/B1224390.png)
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B1224393.png)
![ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate](/img/structure/B1224395.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide](/img/structure/B1224396.png)
![1-[4-[4-[[6-Bromo-2-(3-pyridinyl)-4-quinolinyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone](/img/structure/B1224398.png)
![3-hydroxy-5-nitro-2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine](/img/structure/B1224399.png)
![2-[[5-(3-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B1224403.png)
![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1224404.png)
![N-[[3-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224405.png)
![3-Bromo-5-[[4-[hydroxy(diphenyl)methyl]-1-piperidinyl]-oxomethyl]-2-pyranone](/img/structure/B1224406.png)


![1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-](/img/structure/B1224415.png)